5-fluoro-2-methoxy-N-methylbenzamide
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
ZMGPLIVAOWFQFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 5-fluoro-2-methoxy-N-methylbenzamide with similar benzamides:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability compared to chlorine, which increases lipophilicity but may reduce bioavailability .
- N-Substituents : The N-methyl group in the target compound improves solubility and reduces steric hindrance compared to bulkier substituents like phenethyl or dimethylphenyl, which are linked to agrochemical applications .
- Methoxy vs. Hydroxyl : Methoxy groups improve solubility via hydrogen bonding, while hydroxyl groups (e.g., in ) increase polarity but may reduce membrane permeability .
Pharmaceutical Potential
- Target Compound : Likely optimized for CNS penetration due to moderate lipophilicity (logP ~2.5 estimated) and small molecular size. Comparable to ’s benzimidazole-containing benzamide, which targets kinase receptors .
- Heterocyclic Analogues : Compounds with benzimidazole () or benzooxazole () moieties exhibit enhanced binding to enzymatic targets but suffer from synthetic complexity. The target compound’s simplicity may favor scalable synthesis .
Agrochemical Relevance
- Nitro/Sulfonyl Derivatives : and highlight benzamides with nitro or sulfonyl groups (e.g., Reflex®), which are potent herbicides. The absence of such groups in the target compound suggests it is less suited for pesticidal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
